2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide
CAS No.: 688337-14-6
Cat. No.: VC7774480
Molecular Formula: C18H16ClN3OS
Molecular Weight: 357.86
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 688337-14-6 |
|---|---|
| Molecular Formula | C18H16ClN3OS |
| Molecular Weight | 357.86 |
| IUPAC Name | 2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-(3-methylphenyl)acetamide |
| Standard InChI | InChI=1S/C18H16ClN3OS/c1-13-3-2-4-15(11-13)21-17(23)12-24-18-20-9-10-22(18)16-7-5-14(19)6-8-16/h2-11H,12H2,1H3,(H,21,23) |
| Standard InChI Key | DTNRSNKRABCSDR-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)Cl |
Introduction
The compound 2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide is a complex organic molecule featuring a unique combination of functional groups, including an imidazole ring, a sulfanyl linkage, and an acetamide group. This structure suggests potential applications in medicinal chemistry, particularly in the development of pharmaceuticals with diverse biological activities.
Synthesis and Reaction Conditions
The synthesis of compounds with similar structures often involves multiple steps, including the formation of the imidazole ring and the introduction of the sulfanyl and acetamide groups. The reaction conditions, such as temperature, solvent choice, and reaction time, are crucial for optimizing the yield and purity of the final product.
Potential Biological Activities
Compounds with similar structures to 2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide are often explored for their anti-inflammatory and anti-cancer properties. The presence of diverse functional groups suggests potential therapeutic roles, although specific biological activities for this compound have not been detailed in the available literature.
Comparison with Similar Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume